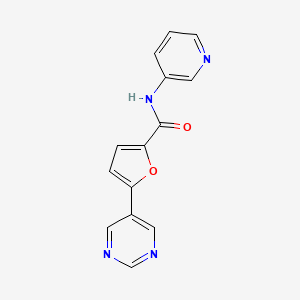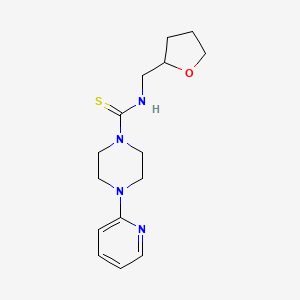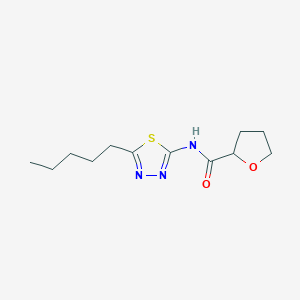
N-(5-pentyl-1,3,4-thiadiazol-2-yl)tetrahydro-2-furancarboxamide
Descripción general
Descripción
N-(5-pentyl-1,3,4-thiadiazol-2-yl)tetrahydro-2-furancarboxamide, also known as PTZF, is a chemical compound that has been studied for its potential applications in scientific research. The compound has shown promise in various areas, including cancer treatment, neuroprotection, and inflammation reduction. In
Mecanismo De Acción
The mechanism of action of N-(5-pentyl-1,3,4-thiadiazol-2-yl)tetrahydro-2-furancarboxamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-(5-pentyl-1,3,4-thiadiazol-2-yl)tetrahydro-2-furancarboxamide has been shown to inhibit the activity of the Akt/mTOR signaling pathway, which is involved in cell growth and survival. In neuroprotection research, N-(5-pentyl-1,3,4-thiadiazol-2-yl)tetrahydro-2-furancarboxamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. In inflammation reduction research, N-(5-pentyl-1,3,4-thiadiazol-2-yl)tetrahydro-2-furancarboxamide has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(5-pentyl-1,3,4-thiadiazol-2-yl)tetrahydro-2-furancarboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(5-pentyl-1,3,4-thiadiazol-2-yl)tetrahydro-2-furancarboxamide has been shown to induce apoptosis, inhibit cell growth, and reduce the expression of anti-apoptotic proteins. In neuroprotection research, N-(5-pentyl-1,3,4-thiadiazol-2-yl)tetrahydro-2-furancarboxamide has been shown to reduce oxidative stress, protect against neuronal damage, and improve cognitive function. In inflammation reduction research, N-(5-pentyl-1,3,4-thiadiazol-2-yl)tetrahydro-2-furancarboxamide has been shown to reduce the production of pro-inflammatory cytokines, inhibit the migration of immune cells, and reduce tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-pentyl-1,3,4-thiadiazol-2-yl)tetrahydro-2-furancarboxamide in lab experiments is its relatively simple synthesis method and high purity product. Additionally, N-(5-pentyl-1,3,4-thiadiazol-2-yl)tetrahydro-2-furancarboxamide has shown promise in various scientific research fields, making it a versatile compound for studying different biological processes. However, one limitation of using N-(5-pentyl-1,3,4-thiadiazol-2-yl)tetrahydro-2-furancarboxamide is its limited solubility in water, which may require the use of organic solvents in lab experiments.
Direcciones Futuras
There are several future directions for research on N-(5-pentyl-1,3,4-thiadiazol-2-yl)tetrahydro-2-furancarboxamide. In cancer research, further studies are needed to determine the efficacy of N-(5-pentyl-1,3,4-thiadiazol-2-yl)tetrahydro-2-furancarboxamide in vivo and its potential as a cancer treatment. In neuroprotection research, further studies are needed to determine the optimal dosage and treatment duration of N-(5-pentyl-1,3,4-thiadiazol-2-yl)tetrahydro-2-furancarboxamide for different neurological diseases. In inflammation reduction research, further studies are needed to determine the potential side effects of N-(5-pentyl-1,3,4-thiadiazol-2-yl)tetrahydro-2-furancarboxamide and its safety for long-term use. Additionally, further studies are needed to explore the potential of N-(5-pentyl-1,3,4-thiadiazol-2-yl)tetrahydro-2-furancarboxamide in other scientific research fields, such as cardiovascular disease and metabolic disorders.
Conclusion:
In conclusion, N-(5-pentyl-1,3,4-thiadiazol-2-yl)tetrahydro-2-furancarboxamide is a chemical compound that has shown promise in various scientific research fields, including cancer treatment, neuroprotection, and inflammation reduction. The synthesis method of N-(5-pentyl-1,3,4-thiadiazol-2-yl)tetrahydro-2-furancarboxamide is relatively simple and yields a high purity product. The mechanism of action of N-(5-pentyl-1,3,4-thiadiazol-2-yl)tetrahydro-2-furancarboxamide is not fully understood, but it is believed to act through multiple pathways. N-(5-pentyl-1,3,4-thiadiazol-2-yl)tetrahydro-2-furancarboxamide has various biochemical and physiological effects, and its advantages and limitations for lab experiments should be taken into consideration. There are several future directions for research on N-(5-pentyl-1,3,4-thiadiazol-2-yl)tetrahydro-2-furancarboxamide, and further studies are needed to determine its potential in different scientific research fields.
Aplicaciones Científicas De Investigación
N-(5-pentyl-1,3,4-thiadiazol-2-yl)tetrahydro-2-furancarboxamide has been studied for its potential applications in various scientific research fields. In cancer research, N-(5-pentyl-1,3,4-thiadiazol-2-yl)tetrahydro-2-furancarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In neuroprotection research, N-(5-pentyl-1,3,4-thiadiazol-2-yl)tetrahydro-2-furancarboxamide has shown promise in protecting neurons against oxidative stress and reducing neuroinflammation. In inflammation reduction research, N-(5-pentyl-1,3,4-thiadiazol-2-yl)tetrahydro-2-furancarboxamide has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.
Propiedades
IUPAC Name |
N-(5-pentyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-2-3-4-7-10-14-15-12(18-10)13-11(16)9-6-5-8-17-9/h9H,2-8H2,1H3,(H,13,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZSMODTRYBSAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=NN=C(S1)NC(=O)C2CCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



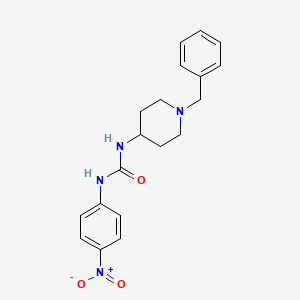
![7-(cyclohexylmethyl)-2-(3-hydroxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4129191.png)
![1-(4-chlorophenyl)-N-[4-(4-morpholinyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4129194.png)

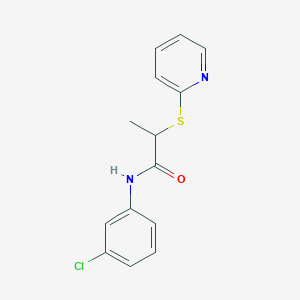
![4-({[(2-methoxy-4-nitrophenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B4129217.png)
![N~1~-(2,6-difluorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4129227.png)
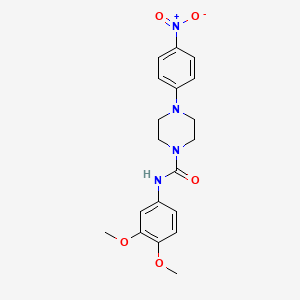
![2-[3-(dimethylamino)pyrrolidin-1-yl]-N-{3-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B4129244.png)
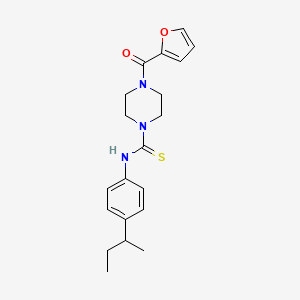
![N-1,3-benzodioxol-5-yl-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea](/img/structure/B4129257.png)
![N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-methylpropanamide](/img/structure/B4129269.png)
